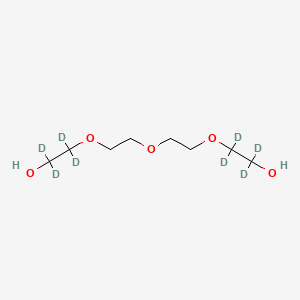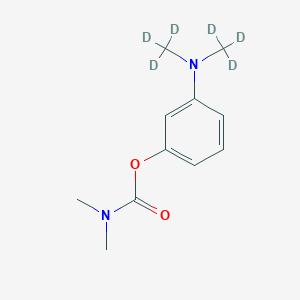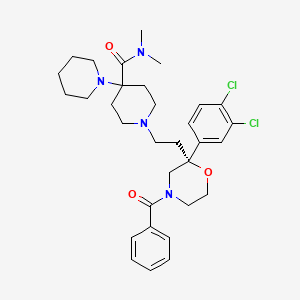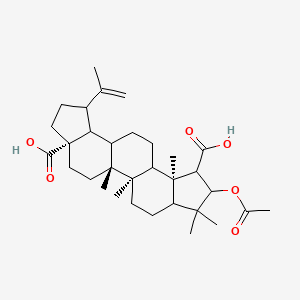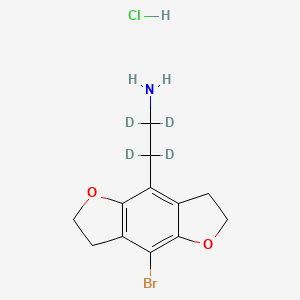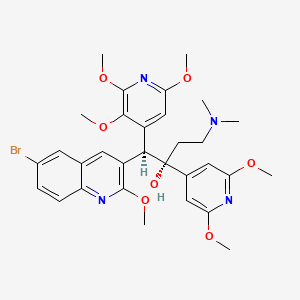
(1R,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-2-(2,6-dimethoxypyridin-4-yl)-4-(dimethylamino)-1-(2,3,6-trimethoxypyridin-4-yl)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TBAJ-876 is a novel anti-tuberculosis compound belonging to the diarylquinoline class, the same class as the well-known anti-tuberculosis drug bedaquiline. This compound has shown promising results in preclinical and clinical trials, demonstrating higher efficacy and potency against Mycobacterium tuberculosis compared to bedaquiline, with a lower predicted clinical dose .
Métodos De Preparación
The synthesis of TBAJ-876 involves several steps, including the preparation of intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a 3,5-dialkoxypyridine analogue, which is then subjected to various reaction conditions to form the final product. Key reagents used in the synthesis include n-butyllithium, 2,2,6,6-tetramethylpiperidine, and toluene . Industrial production methods for TBAJ-876 are still under development, but continuous flow processes have been explored to improve the efficiency and scalability of the synthesis .
Análisis De Reacciones Químicas
TBAJ-876 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include n-butyllithium, sodium carbonate, and various organic solvents such as toluene and dichloromethane . Major products formed from these reactions include intermediates that are further processed to yield the final compound. The reactions are typically conducted under controlled conditions, such as low temperatures and anhydrous environments, to ensure high yields and purity .
Aplicaciones Científicas De Investigación
TBAJ-876 has a wide range of scientific research applications, particularly in the field of tuberculosis treatment. It has shown potent bactericidal activity against Mycobacterium tuberculosis in both in vitro and in vivo studies . The compound is currently being evaluated in clinical trials for its efficacy and safety in treating drug-resistant tuberculosis .
Mecanismo De Acción
TBAJ-876 exerts its effects by inhibiting the F-ATP synthase enzyme in Mycobacterium tuberculosis. This enzyme is essential for the generation of ATP, the energy currency of the cell. TBAJ-876 binds to the c subunit of the F-ATP synthase, blocking its rotation and thereby inhibiting ATP synthesis . This dual-subunit mechanism of action is similar to that of bedaquiline, but TBAJ-876 has been designed to have lower lipophilicity and higher clearance, reducing the risk of cardiotoxicity .
Comparación Con Compuestos Similares
TBAJ-876 is part of the diarylquinoline class of compounds, which includes bedaquiline and other analogues such as TBAJ-587. Compared to bedaquiline, TBAJ-876 has shown improved safety properties, including a lower risk of QT interval prolongation, a common side effect associated with bedaquiline . TBAJ-876 also has higher clearance and lower lipophilicity, which reduces the potential for accumulation in tissues during long-term treatment . Other similar compounds include TBAJ-587, which is also being developed for its improved safety profile and efficacy against drug-resistant tuberculosis .
Propiedades
Fórmula molecular |
C31H37BrN4O7 |
|---|---|
Peso molecular |
657.6 g/mol |
Nombre IUPAC |
(1R,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-2-(2,6-dimethoxypyridin-4-yl)-4-(dimethylamino)-1-(2,3,6-trimethoxypyridin-4-yl)butan-2-ol |
InChI |
InChI=1S/C31H37BrN4O7/c1-36(2)12-11-31(37,19-15-24(38-3)34-25(16-19)39-4)27(21-17-26(40-5)35-30(43-8)28(21)41-6)22-14-18-13-20(32)9-10-23(18)33-29(22)42-7/h9-10,13-17,27,37H,11-12H2,1-8H3/t27-,31-/m1/s1 |
Clave InChI |
HHDDKDPLFXIPBX-DLFZDVPBSA-N |
SMILES isomérico |
CN(C)CC[C@@](C1=CC(=NC(=C1)OC)OC)([C@H](C2=CC(=NC(=C2OC)OC)OC)C3=C(N=C4C=CC(=CC4=C3)Br)OC)O |
SMILES canónico |
CN(C)CCC(C1=CC(=NC(=C1)OC)OC)(C(C2=CC(=NC(=C2OC)OC)OC)C3=C(N=C4C=CC(=CC4=C3)Br)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


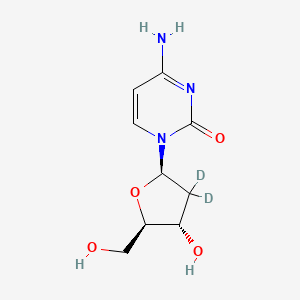



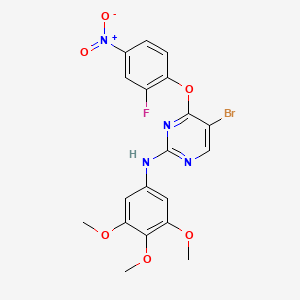

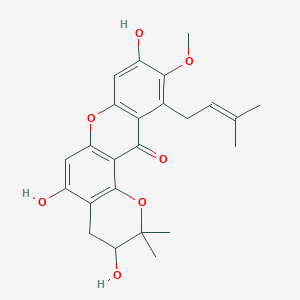
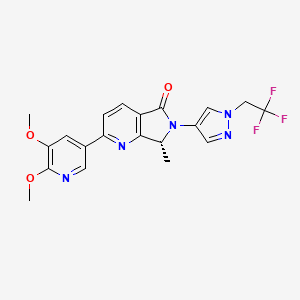
![3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethenyl]furan](/img/structure/B12426460.png)
